Cas no 1784817-52-2 (3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine)

3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine structure
1784817-52-2 structure
商品名:3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
CAS番号:1784817-52-2
MF:C7H3BrF3N3
メガワット:266.018030405045
CID:5695492
PubChem ID:105515666

3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine 化学的及び物理的性質

名前と識別子

    • 1784817-52-2
    • EN300-733291
    • 3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
    • CID 105515666
    • 1,2,4-Triazolo[4,3-a]pyridine, 3-bromo-7-(trifluoromethyl)-
    • インチ: 1S/C7H3BrF3N3/c8-6-13-12-5-3-4(7(9,10)11)1-2-14(5)6/h1-3H
    • InChIKey: SYQSNNSDZVFURC-UHFFFAOYSA-N
    • ほほえんだ: BrC1=NN=C2C=C(C(F)(F)F)C=CN21

計算された属性

  • せいみつぶんしりょう: 264.94624g/mol
  • どういたいしつりょう: 264.94624g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 223
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 30.2Ų

じっけんとくせい

  • 密度みつど: 1.96±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): -0.27±0.50(Predicted)

3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-733291-1.0g
3-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
1784817-52-2
1g
$0.0 2023-06-06

3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine 関連文献

3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridineに関する追加情報

Introduction to 3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS No. 1784817-52-2)

3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS No. 1784817-52-2) is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. Its unique structural framework, featuring a brominated triazolopyridine core with a trifluoromethyl substituent, makes it a valuable scaffold for the development of novel bioactive molecules. This compound belongs to the class of triazolopyridines, which are known for their broad spectrum of biological activities and have been extensively studied for their potential in drug discovery.

The trifluoromethyl group in the molecule is particularly noteworthy due to its ability to modulate the pharmacokinetic properties of associated compounds. The presence of this group often enhances metabolic stability and lipophilicity, which are critical factors in determining the bioavailability and efficacy of drug candidates. Additionally, the bromo substituent provides a reactive handle for further chemical modifications, enabling the synthesis of a diverse array of derivatives through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.

Recent advancements in medicinal chemistry have highlighted the importance of [1,2,4]triazolo[4,3-a]pyridine scaffolds in the design of pharmacophores targeting various diseases. Studies have demonstrated that these heterocycles exhibit promising activities against infectious diseases, cancer, and inflammatory disorders. The structural motif allows for optimal interactions with biological targets, making it an attractive platform for drug development. For instance, derivatives of this class have shown inhibitory effects on enzymes such as kinases and proteases, which are key players in many pathological processes.

In the context of oncology research, 3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has been explored as a potential lead compound for developing novel anticancer agents. Preliminary studies indicate that certain derivatives exhibit significant cytotoxicity against multiple cancer cell lines while maintaining low toxicity towards normal cells. This selective toxicity is attributed to the compound's ability to disrupt critical signaling pathways involved in tumor growth and survival. Furthermore, the incorporation of fluorine atoms enhances the binding affinity and duration of action, which are essential for effective therapeutic intervention.

The synthesis of 3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves multi-step organic transformations that showcase the ingenuity of synthetic chemists. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the triazolopyridine core. Subsequent functionalization steps introduce the bromo and trifluoromethyl groups at strategic positions within the molecule. These synthetic strategies require careful optimization to ensure high yields and purity, which are crucial for subsequent biological evaluation.

The pharmacological profile of this compound has been further investigated through in vitro and in vivo studies. Researchers have focused on understanding its mechanism of action by examining its interactions with target proteins and enzymes. For example, computational modeling has been employed to predict how 3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine might bind to specific receptors or enzymes involved in disease pathways. These studies provide valuable insights into how structural modifications can fine-tune biological activity.

One notable aspect of this compound's potential is its adaptability for structure-activity relationship (SAR) studies. By systematically varying substituents at different positions within the triazolopyridine framework, researchers can generate libraries of derivatives with tailored properties. Such libraries are instrumental in identifying lead compounds that exhibit optimal potency and selectivity for therapeutic use. The bromo substituent serves as a versatile anchor point for further derivatization experiments.

The role of fluorinated compounds in modern drug discovery cannot be overstated. The introduction of fluorine atoms into molecular structures often leads to enhanced pharmacological properties due to their electronic effects on nearby functional groups. In 3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine, the trifluoromethyl group contributes to increased lipophilicity and metabolic stability while also influencing electronic distributions that affect binding affinity.

Future directions in research may involve exploring new synthetic methodologies that improve access to this class of compounds or developing novel applications based on their unique chemical properties. Advances in flow chemistry and catalytic processes could streamline the synthesis process while reducing costs associated with traditional batch reactions.

In conclusion,3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine represents a significant advancement in pharmaceutical chemistry with considerable potential for therapeutic applications across multiple disease areas including oncology,infectious diseases, and inflammatory disorders where its structural features offer distinct advantages over existing treatments.

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